(S)-Methyl 2-amino-4-bromobutanoate hydrobromide chemical properties
(S)-Methyl 2-amino-4-bromobutanoate hydrobromide chemical properties
An In-Depth Technical Guide to (S)-Methyl 2-amino-4-bromobutanoate Hydrobromide: Properties, Synthesis, and Applications
Executive Summary
(S)-Methyl 2-amino-4-bromobutanoate hydrobromide is a chiral amino acid ester that serves as a critical building block in advanced organic synthesis. Its bifunctional nature, possessing both a reactive bromine atom and a protected amino acid moiety, makes it a versatile intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, analytical characterization methods, and key applications, particularly in the realm of pharmaceutical development. The information is tailored for researchers and scientists engaged in synthetic chemistry and drug discovery, offering field-proven insights into its practical handling and utility.
Physicochemical and Structural Characteristics
(S)-Methyl 2-amino-4-bromobutanoate hydrobromide is typically encountered as a white to off-white crystalline powder.[1] Its salt form enhances stability and simplifies handling compared to the free base. The compound is classified as an alpha-amino acid ester, which are ester derivatives of alpha-amino acids.[2] It is soluble in polar solvents such as water and methanol, a property that facilitates its use in various reaction media.[1]
A summary of its core physicochemical properties is presented below:
| Property | Value | Source(s) |
| IUPAC Name | methyl (2S)-2-amino-4-bromobutanoate;hydrobromide | [1] |
| CAS Number | 101650-17-3; 76419-53-9; 177325-78-9 | [1][3][4] |
| Molecular Formula | C₅H₁₁Br₂NO₂ | [1][3] |
| Molecular Weight | 276.95 g/mol | [1][3] |
| Melting Point | 189-190 °C | [1] |
| Appearance | White to off-white crystalline powder | [1][5] |
| Solubility | Soluble in water and methanol | [1] |
Synthesis and Purification: A Validated Protocol
The synthesis of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide is most effectively achieved from L-methionine or 2-aminobutyrolactone hydrobromide.[5][6] The following protocol, adapted from established literature, details a robust method starting from 2-aminobutyrolactone hydrobromide, which ensures high stereochemical fidelity.[6]
Rationale for the Synthetic Strategy
This synthetic route is chosen for its efficiency and control. It begins with the ring-opening of the lactone using hydrogen bromide to form the bromo acid, which is then esterified in situ. This multi-step, "two-pot" reaction process is resource-efficient and minimizes the isolation of potentially unstable intermediates.[5] Refluxing during the esterification step is critical to drive the reaction to completion, as monitoring by NMR has shown negligible reaction at room temperature.[6]
Detailed Experimental Protocol
Step 1: Ring-Opening of 2-Aminobutyrolactone Hydrobromide
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To a 500 mL three-necked flask equipped with a magnetic stirrer, a fritted glass gas bubbler, and a calcium chloride drying tube, add 2-aminobutyrolactone hydrobromide (20.0 mmoles, 3.64 g).
-
Add 182 mL of glacial acetic acid to create a suspension.
-
Bubble hydrogen bromide (HBr) gas vigorously through the suspension while stirring at ambient temperature.
-
Continue HBr addition for approximately 3 hours, or until all starting material has dissolved.
-
Cease HBr bubbling and stir the resulting solution overnight at ambient temperature.
-
Concentrate the reaction mixture to dryness under reduced pressure to yield crude 2-amino-4-bromobutyric acid hydrobromide as a white solid.
Step 2: Methanolysis to (S)-Methyl 2-amino-4-bromobutanoate hydrobromide
-
Dissolve the crude acid from the previous step in 25 mL of absolute methanol.
-
Bubble HBr gas into the solution for one minute to ensure acidic conditions for esterification.
-
Heat the mixture to reflux and maintain for 72 hours. The reaction progress should be monitored by a suitable method (e.g., NMR) to confirm the completion of the esterification.[6]
-
After completion, cool the reaction mixture and concentrate to dryness under reduced pressure. This will yield the crude target compound as a colorless oil.[6]
Step 3: Purification (Optional Recrystallization)
-
For applications requiring high purity, the crude product can be purified by recrystallization.
-
A common method involves recrystallization from ethanol to yield the final product as a white crystalline powder.[1]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of (S)-Methyl 2-amino-4-bromobutanoate HBr.
Analytical and Spectroscopic Profile
The identity, purity, and structure of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide are confirmed using a suite of standard analytical techniques.[1]
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Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed to assess the purity of the compound.
-
Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify characteristic functional groups, such as the ester carbonyl and the amine salt. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural information and confirms the stereochemistry.
-
Mass Spectrometry: This technique is used to verify the molecular weight and fragmentation pattern of the compound.[1]
While specific spectral data is proprietary to individual suppliers, typical ¹H NMR spectra would show characteristic signals for the methyl ester protons, the methine proton at the chiral center, and the diastereotopic protons of the two methylene groups.
Chemical Reactivity and Synthetic Applications
The synthetic utility of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide stems from its two distinct reactive sites: the primary bromide and the amino group. The bromide is a good leaving group, susceptible to nucleophilic substitution, while the amino group can be acylated or used in peptide coupling reactions after deprotection.
Key Role in Pharmaceutical Synthesis
This compound is a crucial intermediate in the synthesis of S-adenosyl-L-methionine (SAM), a vital bioactive substance involved in numerous physiological processes.[5] SAM is used therapeutically to treat conditions like liver dysfunction and depression.[5] Furthermore, its chiral nature makes it an invaluable precursor for preparing unnatural amino acids and L-selenomethionine, which has demonstrated anti-cancer properties.[5]
The compound has also been investigated for its potential in developing novel therapeutics. Research has shown it to exhibit antiproliferative and cytotoxic effects on cancer cells in vitro and to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokine production.[1] These biological activities make it a valuable lead compound for drug discovery programs.[1]
Reaction Pathway: Nucleophilic Substitution
A primary application involves the displacement of the bromide atom by a nucleophile to extend the carbon chain or introduce new functional groups. This is a cornerstone reaction for building the core structures of various pharmaceutical targets.
Caption: General pathway for nucleophilic substitution at the C4 position.
Safety, Handling, and Storage
While the compound exhibits low acute toxicity at low concentrations, proper laboratory safety protocols are mandatory.[1] It should be handled in a well-ventilated area, preferably within a fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times to prevent skin and eye contact.[7][8]
-
Incompatible Materials: Avoid contact with strong bases and strong oxidizing agents.[7][8]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from sources of ignition.
-
First Aid: In case of contact, flush the affected area with copious amounts of water. If ingested or inhaled, seek immediate medical attention. Ingestion may cause severe damage to delicate tissues.[7]
Conclusion
(S)-Methyl 2-amino-4-bromobutanoate hydrobromide is a high-value chiral building block with significant applications in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an indispensable tool for researchers. Its demonstrated biological activities further underscore its potential as a starting point for the development of new therapeutic agents.[1] Future research may focus on expanding its applications in synthesizing novel amino acid derivatives and exploring its therapeutic potential in other disease areas.[1]
References
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PrepChem.com. (n.d.). Synthesis of 2-amino-4-bromobutyric acid hydrobromide. Retrieved from [Link]
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Chemsrc. (2025). CAS#:177325-78-9 | (S)-Methyl 2-amino-4-bromobutanoate hydrobromide. Retrieved from [Link]
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Sunway Pharm Ltd. (n.d.). (S)-METHYL 2-AMINO-4-BROMOBUTANOATE HBR. Retrieved from [Link]
-
PhytoBank. (2015). Showing methyl (2S)-2-amino-4-bromobutanoate (PHY0177397). Retrieved from [Link]
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